molecular formula C13H16N2O7 B14517833 Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate CAS No. 62516-10-3

Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate

Cat. No.: B14517833
CAS No.: 62516-10-3
M. Wt: 312.27 g/mol
InChI Key: OHDLWZAEPTUXSB-UHFFFAOYSA-N
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Description

Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as nitro, ester, and ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by esterification and oxidation reactions. The reaction conditions often require the use of strong acids, such as nitric acid, and catalysts to facilitate the nitration process. Esterification is usually carried out using alcohols like ethanol in the presence of acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A similar ester compound used in organic synthesis.

    Nitropyridine derivatives: Compounds with similar nitro and pyridine functional groups.

    Pyridine-3-carboxylate esters: Compounds with ester groups attached to the pyridine ring.

Uniqueness

Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62516-10-3

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

diethyl 2-(6-methyl-4-nitro-1-oxidopyridin-1-ium-3-yl)propanedioate

InChI

InChI=1S/C13H16N2O7/c1-4-21-12(16)11(13(17)22-5-2)9-7-14(18)8(3)6-10(9)15(19)20/h6-7,11H,4-5H2,1-3H3

InChI Key

OHDLWZAEPTUXSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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